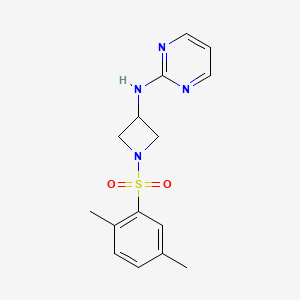
3-(氯甲基)-5-硝基苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chloromethyl)-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid, featuring a nitro group at the 5-position and a chloromethyl group at the 3-position
科学研究应用
Methyl 3-(chloromethyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitro and chloromethyl groups on biological systems, including their interactions with enzymes and receptors.
Medicine: Derivatives of this compound may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-(chloromethyl)benzoate, which is achieved by treating the compound with a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Another method involves the chloromethylation of methyl 5-nitrobenzoate. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction conditions must be carefully controlled to avoid over-chloromethylation and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(chloromethyl)-5-nitrobenzoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can lead to consistent and high-quality output. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Methyl 3-(chloromethyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the chloromethyl group.
Reduction: Hydrogenation reactions typically require a palladium on carbon catalyst and hydrogen gas at elevated pressures. Chemical reductions may use tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl group.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives, depending on the nucleophile used.
Reduction: The primary product is methyl 3-(aminomethyl)-5-nitrobenzoate.
Oxidation: Products include methyl 3-(chloromethyl)-5-nitrobenzoic acid or methyl 3-(chloromethyl)-5-nitrobenzaldehyde.
作用机制
The mechanism of action of methyl 3-(chloromethyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The chloromethyl group is electrophilic, making it susceptible to attack by nucleophiles, while the nitro group can participate in electron transfer reactions. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects.
相似化合物的比较
Methyl 3-(chloromethyl)-5-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 3-(bromomethyl)-5-nitrobenzoate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Methyl 3-(chloromethyl)-4-nitrobenzoate: The position of the nitro group is different, which can affect the compound’s reactivity and biological activity.
Methyl 3-(chloromethyl)-5-aminobenzoate: The nitro group is replaced with an amino group, resulting in different chemical and biological properties.
属性
IUPAC Name |
methyl 3-(chloromethyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXACQYGFPAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)
![2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one](/img/structure/B2479762.png)


![1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt](/img/structure/B2479767.png)



![tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate](/img/structure/B2479773.png)

![1-(3-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2479776.png)
![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)
